N-(2-ethylhexyl)-3-iodobenzamide
Overview
Description
N-(2-ethylhexyl)-3-iodobenzamide, also known as EIAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EIAB is a synthetic molecule that belongs to the family of benzamides, which are known for their ability to interact with various receptors in the body.
Mechanism of Action
The mechanism of action of N-(2-ethylhexyl)-3-iodobenzamide is not fully understood, but it is believed to interact with the TRPV1 receptor by binding to a specific site on the receptor. This interaction results in the inhibition of calcium influx, which is necessary for the activation of the receptor. By inhibiting the TRPV1 receptor, N-(2-ethylhexyl)-3-iodobenzamide can reduce pain sensation and inflammation.
Biochemical and physiological effects:
N-(2-ethylhexyl)-3-iodobenzamide has been shown to have several biochemical and physiological effects. In animal studies, N-(2-ethylhexyl)-3-iodobenzamide has been shown to reduce pain sensation and inflammation. It has also been shown to have anxiolytic effects, which may be due to its ability to modulate the activity of the TRPV1 receptor. Additionally, N-(2-ethylhexyl)-3-iodobenzamide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-ethylhexyl)-3-iodobenzamide in lab experiments is its high selectivity for the TRPV1 receptor. This allows researchers to study the specific effects of inhibiting this receptor without affecting other receptors in the body. Additionally, N-(2-ethylhexyl)-3-iodobenzamide has a long half-life, which allows for prolonged inhibition of the TRPV1 receptor. However, one limitation of using N-(2-ethylhexyl)-3-iodobenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research of N-(2-ethylhexyl)-3-iodobenzamide. One area of research is in the development of new drugs that target the TRPV1 receptor. N-(2-ethylhexyl)-3-iodobenzamide has shown promise in this area, and further research may lead to the development of more effective and selective drugs. Another area of research is in the study of the antioxidant properties of N-(2-ethylhexyl)-3-iodobenzamide. This may lead to the development of new treatments for oxidative stress-related diseases. Additionally, the development of new synthesis methods for N-(2-ethylhexyl)-3-iodobenzamide may allow for the production of more potent and selective compounds.
Scientific Research Applications
N-(2-ethylhexyl)-3-iodobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs that target specific receptors in the body. N-(2-ethylhexyl)-3-iodobenzamide has been shown to interact with the TRPV1 receptor, which is involved in pain sensation and inflammation. By targeting this receptor, N-(2-ethylhexyl)-3-iodobenzamide has the potential to be used in the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
N-(2-ethylhexyl)-3-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO/c1-3-5-7-12(4-2)11-17-15(18)13-8-6-9-14(16)10-13/h6,8-10,12H,3-5,7,11H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBGGUJBBJMKTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC(=CC=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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